2-Bromo-5-chloro-3-(methoxymethoxy)pyridine
Overview
Description
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(methoxymethoxy)pyridine typically involves the bromination and chlorination of a pyridine derivative followed by the introduction of a methoxymethoxy group. One common method involves the following steps:
Bromination: The starting material, 3-chloropyridine, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Methoxymethoxylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, yielding simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the methoxymethoxy group, making it less soluble and potentially less bioavailable.
3-Bromo-5-chloropyridine: Differently substituted, leading to variations in reactivity and applications.
2-Chloro-5-bromopyridine: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-chloro-3-(methoxymethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(9)3-10-7(6)8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZYIPCZUOHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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